molecular formula C17H18O2 B8441710 4-Benzyloxy-3-ethyl-5-methyl-benzaldehyde

4-Benzyloxy-3-ethyl-5-methyl-benzaldehyde

Cat. No. B8441710
M. Wt: 254.32 g/mol
InChI Key: YCQLCQKQCBAYNU-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-ethyl-5-methyl-benzaldehyde is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyloxy-3-ethyl-5-methyl-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxy-3-ethyl-5-methyl-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

3-ethyl-5-methyl-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C17H18O2/c1-3-16-10-15(11-18)9-13(2)17(16)19-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3

InChI Key

YCQLCQKQCBAYNU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C=O)C)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-ethyl-4-hydroxy-5-methyl-benzaldehyde (34.9 g, 0.213 mol, prepared from 2-ethyl-6-methyl-phenol according to the literature cited for 3-ethyl-4,N-dihydroxy-5-methyl-benzamidine) in MeCN (350 mL), K2CO3 (58.7 g, 0.425 mol) and benzylbromide (36.4 g, 0.213 mol) are added. The mixture is stirred at 60° C. for 2 h before it is cooled to rt, diluted with water and extracted twice with EA. The org. extracts are washed with water and concentrated to give crude 4-benzyloxy-3-ethyl-5-methyl-benzaldehyde (45 g) as an orange oil. 1H NMR (CDCl3): δ1.29 (t, J=7.5 Hz, 3H), 2.40 (s, 3H), 2.77 (q, J=7.8 Hz, 2H), 4.90 (s, 2H), 7.31-7.52 (m, 5H), 7.62 (d, J=1.5 Hz, 1H), 7.66 (d, J=1.8 Hz, 1H), 9.94 (s, 1H). b) To a mixture of 4-benzyloxy-3-ethyl-5-methyl-benzaldehyde (132 g, 0.519 mol) and 2-methyl-2-butene (364 g, 5.19 mol) in tert.-butanol (1500 mL), a solution of NaH2PO4 dihydrate (249 g, 2.08 mol) in water (1500 mL) is added. To this mixture, NaClO2 (187.8 g, 2.08 mol) is added in portions. The temperature of the reaction mixture is kept below 30° C., and evolution of gas is observed. Upon completion of the addition, the orange bi-phasic mixture is stirred well for 3 h before it is diluted with TBME (1500 mL). The org. layer is separated and washed with 20% aq. NaHS solution (1500 mL) and water (500 mL). The org. phase is then extracted three times with 0.5 N aq. NaOH (1000 mL), the aq. phase is acidified with 25% aq. HCl (500 mL) and extracted twice with TBME (1000 mL). These org. extracts are combined and evaporated to dryness to give the title compound; 1H NMR (D6-DMSO): δ 1.17 (t, J=7.5 Hz, 3H), 2.31 (s, 3H), 2.67 (q, J=7.5 Hz, 2H), 4.86 (s, 2H), 7.34-7.53 (m, 5H), 7.68 (s, 2H), 12.70 (s, 1H).
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3-ethyl-4,N-dihydroxy-5-methyl-benzamidine
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58.7 g
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350 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 3-ethyl-4-hydroxy-5-methyl-benzaldehyde (8.00 g, 48.7 mmol) in acetone (130 mL), K2CO3 (20.2 g, 146.2 mmol) followed by benzylbromide (12.5 g, 73.1 mmol) is added. The suspension is stirred at reflux for 16 h before it is filtered and the solvent of the filtrate is removed in vacuo. The residue is separated by CC on silica gel to give 4-benzyloxy-3-ethyl-5-methyl-benzaldehyde (9.07 g) as a pale yellow oil; LC-MS: tR=1.09 min, [M+1]+=255.08.
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130 mL
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Synthesis routes and methods IV

Procedure details

To a suspension of K2CO3 (21 g, 152 mmol) in acetone (200 mL), 3-ethyl-4-hydroxy-5-methyl-benzaldehyde (5.0 g, 30.5 mmol) followed by benzyl bromide (7.87 g, 45.7 mmol) is added. The suspension is refluxed for 16 h before it is filtered. The filtrate is concetrated and the crude product is purified by CC on silica gel eluting with heptane:EA 4:1 to give 4-benzyloxy-3-ethyl-5-methyl-benzaldehyde (5.04 g) as colourless oil; LC-MS: tR=1.09 min, [M+1]+=255.25.
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21 g
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